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Compound of Interest

Compound Name: Biotin-PEG36-acid

Cat. No.: B8114255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Biotin-PEG36-acid is a high-purity, heterobifunctional linker designed for the development of

targeted drug delivery systems. It comprises three key components: a biotin moiety for active

targeting, a long-chain polyethylene glycol (PEG) spacer with 36 ethylene glycol units, and a

terminal carboxylic acid group for conjugation. This unique structure makes it an invaluable tool

in modern nanomedicine and for creating targeted conjugates like antibody-drug conjugates

(ADCs) and small-molecule drug conjugates (SMDCs).

The principle behind its application lies in the high affinity of biotin for biotin receptors, such as

the sodium-dependent multivitamin transporter (SMVT), which are frequently overexpressed on

the surface of various cancer cells, including ovarian, breast, colon, and lung cancers.[1][2] By

decorating a drug carrier or therapeutic molecule with Biotin-PEG36-acid, the resulting system

can selectively bind to and be internalized by these cancer cells, a process known as receptor-

mediated endocytosis.[1] This active targeting strategy enhances the accumulation of the

therapeutic payload at the tumor site, thereby increasing efficacy and reducing off-target

toxicity.[3]

The hydrophilic 36-unit PEG chain serves multiple crucial functions. It significantly increases

the aqueous solubility of the conjugate, prevents aggregation of nanoparticles, and creates a

hydrophilic shield that reduces nonspecific protein binding (opsonization). This "stealth"

characteristic helps to prolong systemic circulation time, allowing for greater opportunity for the
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targeted carrier to reach the tumor tissue through the enhanced permeability and retention

(EPR) effect.[4] The terminal carboxylic acid provides a versatile handle for covalent

conjugation to primary amines on drug molecules, carrier surfaces (e.g., liposomes, polymeric

nanoparticles), or proteins via standard chemistries like EDC/NHS coupling.

Key Applications
Surface Functionalization of Nanoparticles: Liposomes, polymeric nanoparticles (e.g.,

PLGA), and metallic nanoparticles can be surface-decorated with Biotin-PEG36-acid to

create tumor-targeting drug carriers.

Development of Small-Molecule Drug Conjugates (SMDCs): Covalently linking Biotin-
PEG36-acid to a cytotoxic agent can improve its pharmacokinetics and target it specifically

to cancer cells.

PROTACs Development: The linker can be used in the synthesis of Proteolysis Targeting

Chimeras (PROTACs) to facilitate the targeted degradation of specific proteins within cancer

cells.

Pre-targeting Strategies: The exceptionally strong and specific non-covalent interaction

between biotin and avidin/streptavidin (Kd ~10−15 M) can be exploited. In a pre-targeting

approach, a streptavidin-conjugated antibody is first administered to localize at the tumor,

followed by the administration of a biotinylated therapeutic agent, which then rapidly binds to

the tumor-localized streptavidin.

Performance Data of Biotin-PEGylated Drug Delivery
Systems
The following tables summarize typical quantitative data from studies utilizing biotin-PEG

linkers for targeted drug delivery. While not all studies use the precise PEG36 length, the data

provide representative values for long-chain biotin-PEGylated systems.

Table 1: Physicochemical Characteristics of Biotin-Targeted vs. Non-Targeted Nanoparticles
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Parameter Non-Targeted NPs
Biotin-Targeted
NPs

Reference

Particle Size (nm) 170 ± 4 180 ± 12

Polydispersity Index

(PDI)
0.11 ± 0.02 0.15 ± 0.04

Zeta Potential (mV) -9.7 ± 0.3 -5.0 ± 0.43

Drug Loading (DL%) 6.76 ± 0.34 7.96 ± 0.15

| Encapsulation Efficiency (EE%)| 70.09 ± 5 | 87.6 ± 1.5 | |

Table 2: In Vitro Cytotoxicity (IC50) of Targeted vs. Non-Targeted Formulations

Formulation Cell Line IC50 (48h) IC50 (72h) Reference

Free Drug

(Artemisinin)
MCF-7 ~200 µg/mL ~150 µg/mL

Biotin-PEG-PCL

Micelles (Drug-

Loaded)

MCF-7 106.7 µg/mL 49.9 µg/mL

Free Drug (SN-

38)
4T1 0.55 µM -

Non-Targeted

SN-38 NPs
4T1 0.50 µM -

| Biotin-Targeted SN-38 NPs | 4T1 | 0.31 µM | - | |

Table 3: In Vivo Antitumor Efficacy
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Treatment Group
Final Tumor
Volume (mm³)

Tumor Growth
Inhibition

Reference

Control (Saline) ~2150 0%

Free Drug

(Artemisinin)
~76 ~96.5%

| Drug-Loaded Biotin-PEG-PCL Micelles | ~40 | ~98.1% | |

Visualized Workflows and Mechanisms

Structure of a Biotin-PEG36-Acid Targeted Nanoparticle

Nanoparticle System

Targeting Moiety

{Nanoparticle Core | (e.g., PLGA, Liposome)}
Therapeutic

Payload
(Drug)

Biotin-PEG36-acid
Linker

 Conjugation
(e.g., Amide Bond)

Biotin Functional Head

A drug payload is encapsulated within a nanoparticle core, which is surface-functionalized
 with the Biotin-PEG36-acid linker for active targeting.

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b8114255?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8114255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Structure of a Biotin-PEG36-Acid Targeted Nanoparticle.

Experimental Workflow for Targeted Drug Delivery System Evaluation
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Caption: Experimental workflow for targeted drug delivery system evaluation.

Mechanism: Biotin Receptor-Mediated Endocytosis
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Caption: Mechanism of biotin receptor-mediated endocytosis.

Experimental Protocols
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Protocol 1: Conjugation of Biotin-PEG36-acid to Amine-
Functionalized Nanoparticles
This protocol describes the covalent attachment of Biotin-PEG36-acid to nanoparticles (NPs)

that have primary amine groups on their surface (e.g., PEI-coated NPs, chitosan NPs, or

amine-modified liposomes) using EDC/sulfo-NHS chemistry.

Materials:

Amine-functionalized nanoparticles (Amine-NPs)

Biotin-PEG36-acid

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-Hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES buffer, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine

Washing Buffer: PBS

Anhydrous DMSO or DMF

Centrifugal filter units (e.g., Amicon® Ultra, with appropriate MWCO)

Procedure:

Prepare Reagents:

Equilibrate all reagents to room temperature before use.

Prepare a stock solution of Biotin-PEG36-acid (e.g., 10 mg/mL) in anhydrous DMSO.
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Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS

(e.g., 10 mg/mL) in cold Activation Buffer. Do not store these solutions.

Activate Biotin-PEG36-acid:

In a microcentrifuge tube, add Biotin-PEG36-acid solution to Activation Buffer.

Add a 2 to 5-fold molar excess of EDC and Sulfo-NHS relative to the amount of Biotin-
PEG36-acid.

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate

the carboxylic acid group, forming a stable sulfo-NHS ester.

Conjugation to Nanoparticles:

Disperse the Amine-NPs in Coupling Buffer (PBS, pH 7.4). The pH is raised to facilitate

the reaction with primary amines.

Add the activated Biotin-PEG36-acid solution to the nanoparticle suspension. A typical

starting molar ratio is 10:1 to 50:1 of linker to available amine groups on the NPs.

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle,

continuous mixing (e.g., on a rotator).

Quench and Wash:

Quench any unreacted sulfo-NHS esters by adding the Quenching Solution to a final

concentration of 20-50 mM. Incubate for 30 minutes.

Purify the biotinylated nanoparticles from excess reagents and byproducts. Use centrifugal

filter units appropriate for the nanoparticle size.

Wash the nanoparticles by centrifuging and resuspending the pellet in Washing Buffer

(PBS). Repeat this washing step at least three times.

Final Resuspension and Storage:
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Resuspend the final purified Biotin-NPs in a suitable buffer (e.g., PBS) for characterization

and further use.

Store the nanoparticle suspension at 4°C. For long-term storage, consider lyophilization or

storage in a buffer containing a cryoprotectant at -20°C or -80°C.

Protocol 2: Characterization of Biotinylated
Nanoparticles
A. Size, Polydispersity, and Zeta Potential Analysis

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Procedure:

Dilute a small aliquot of the nanoparticle suspension in deionized water or 10 mM NaCl

solution to an appropriate concentration (to avoid multiple scattering effects).

Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta

potential using a suitable instrument (e.g., Malvern Zetasizer).

Compare the results of the biotinylated NPs with the precursor non-targeted NPs. A slight

increase in size and a change in zeta potential (typically becoming less negative) are

expected after successful surface conjugation.

B. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

Procedure:

Lyophilize a known amount of the purified, drug-loaded nanoparticle suspension to obtain

the total weight (WTotal).

Dissolve a precisely weighed amount of the lyophilized nanoparticles in a suitable organic

solvent (e.g., DMSO, DCM) to disrupt the particles and release the encapsulated drug.

Quantify the amount of drug in the solution (WDrug) using a calibrated analytical method

such as UV-Vis spectrophotometry or HPLC.
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Calculate DLC and EE using the following formulas:

DLC (%) = (WDrug / WTotal) x 100

EE (%) = (WDrug / WInitial Drug) x 100, where WInitial Drug is the total amount of drug

used in the formulation process.

Protocol 3: In Vitro Cellular Uptake and Cytotoxicity
Assay
A. Qualitative Cellular Uptake by Confocal Microscopy

Note: This requires encapsulating a fluorescent dye (e.g., Coumarin-6) or using a

fluorescently-labeled drug.

Procedure:

Seed cancer cells known to overexpress biotin receptors (e.g., HeLa, MCF-7, 4T1) onto

glass-bottom dishes and allow them to adhere overnight.

Treat the cells with fluorescently-labeled biotin-targeted NPs and non-targeted NPs (as a

control) at a specific concentration for 1-4 hours.

Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

Fix the cells with 4% paraformaldehyde.

Stain the cell nuclei with DAPI.

Image the cells using a confocal laser scanning microscope. Enhanced fluorescence

inside the cells treated with biotin-targeted NPs compared to the control indicates

successful receptor-mediated uptake.

B. Quantitative Cellular Uptake by Flow Cytometry

Procedure:

Seed cells in 6-well plates and allow them to adhere.
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Treat the cells with fluorescently-labeled targeted and non-targeted NPs for a defined

period (e.g., 2 hours). Include untreated cells as a negative control.

Wash the cells with PBS, detach them using trypsin-EDTA, and centrifuge to form a cell

pellet.

Resuspend the cell pellet in cold PBS or flow cytometry buffer.

Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity

of at least 10,000 cells per sample.

Compare the mean fluorescence intensity of cells treated with targeted NPs versus non-

targeted NPs to quantify the enhancement in uptake.

C. Cytotoxicity by MTT Assay

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to

attach overnight.

Treat the cells with serial dilutions of the free drug, drug-loaded non-targeted NPs, drug-

loaded biotin-targeted NPs, and empty (drug-free) NPs. Include untreated cells as a

control.

Incubate the plate for 48 or 72 hours at 37°C.

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability (%) relative to the untreated control and determine the IC50 value

(the drug concentration that inhibits 50% of cell growth) for each formulation. A lower IC50

for the biotin-targeted NPs indicates enhanced cytotoxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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